Lipophilicity (XLogP3) Advantage Over the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3 of 1.4, whereas the parent 9‑oxa‑2‑azaspiro[5.5]undecan‑5‑one (lacking the N‑benzyl group) has an XLogP3 of −0.6 [1][2]. This 2.0‑log‑unit increase in lipophilicity brings the compound into the optimal range for CNS penetration (LogP 1–3) and is expected to improve passive membrane permeability relative to the more polar parent scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 9-Oxa-2-azaspiro[5.5]undecan-5-one (CAS 1368356-30-2): XLogP3 = −0.6 |
| Quantified Difference | ΔXLogP3 = +2.0 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity within the 1–3 range is a widely accepted criterion for CNS drug candidates; the target compound's value directly addresses this requirement while the parent scaffold's negative LogP suggests poor membrane partitioning.
- [1] PubChem. Compound Summary: 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one, CID 82380231. https://pubchem.ncbi.nlm.nih.gov/compound/82380231 (accessed 2026-05-06). View Source
- [2] Kuujia. 9-Oxa-2-azaspiro[5.5]undecan-5-one CAS 1368356-30-2. https://www.kuujia.com/cas-1368356-30-2.html (accessed 2026-05-06). View Source
